Product packaging for N(6)-(p-Azidobenzyl)adenosine(Cat. No.:CAS No. 85107-83-1)

N(6)-(p-Azidobenzyl)adenosine

Cat. No.: B1208231
CAS No.: 85107-83-1
M. Wt: 398.4 g/mol
InChI Key: LJEKWNMXSDUSRF-LSCFUAHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N(6)-(p-Azidobenzyl)adenosine (ABA) is a biochemical tool compound extensively used in photaffinity labeling studies to investigate nucleoside transport systems and adenosine receptors. As a covalent probe, it binds reversibly to specific sites on nucleoside transporter elements in cell membranes (e.g., human erythrocytes) with high affinity (Kd ~13.4 nM) and can be permanently cross-linked upon irradiation with UV light . This process facilitates the identification and isolation of transporter proteins, which have been characterized as band 4.5 polypeptides on SDS-PAGE . ABA competitively inhibits the binding of potent transport inhibitors like nitrobenzylthioinosine (NBMPR) and its own binding is inhibited by natural nucleosides such as uridine and adenosine, confirming its action at physiologically relevant sites . Furthermore, ABA and its iodinated derivative [125I]N6-(p-azidobenzyl)adenosine have been applied to characterize cardiac A1 adenosine receptors, demonstrating its utility in studying receptor affinity states and molecular weights . This adenosine derivative is exclusively for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18N8O4 B1208231 N(6)-(p-Azidobenzyl)adenosine CAS No. 85107-83-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85107-83-1

Molecular Formula

C17H18N8O4

Molecular Weight

398.4 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-[(4-azidophenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C17H18N8O4/c18-24-23-10-3-1-9(2-4-10)5-19-15-12-16(21-7-20-15)25(8-22-12)17-14(28)13(27)11(6-26)29-17/h1-4,7-8,11,13-14,17,26-28H,5-6H2,(H,19,20,21)/t11-,13-,14-,17-/m1/s1

InChI Key

LJEKWNMXSDUSRF-LSCFUAHRSA-N

SMILES

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N=[N+]=[N-]

Isomeric SMILES

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N=[N+]=[N-]

Canonical SMILES

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N=[N+]=[N-]

Synonyms

AB-adenosine
N(6)-(4-azidobenzyl)adenosine
N(6)-(p-azidobenzyl)adenosine

Origin of Product

United States

Biochemical and Molecular Applications of N 6 P Azidobenzyl Adenosine As a Chemical Probe

Photoaffinity Labeling Techniques

Photoaffinity labeling (PAL) is a powerful technique used to identify and characterize the binding sites of ligands on macromolecules, such as proteins and nucleic acids. nih.gov The methodology relies on a chemical probe that contains a photoreactive group. nih.gov N(6)-(p-Azidobenzyl)adenosine is designed for this purpose; it binds reversibly to its target molecule in the dark, and upon photo-irradiation, it forms a covalent bond at or near the binding site, thereby permanently "labeling" the macromolecule. nih.gov

Methodological Principles and Photochemical Activation of the Azido (B1232118) Group

The core of photoaffinity labeling with this compound lies in the photochemical properties of its aryl azide (B81097) group. Aryl azides are stable in the dark and under typical physiological conditions, which prevents premature reactions. rsc.org However, when irradiated with UV light, typically at wavelengths between 300 and 365 nm, the azido group undergoes photolysis. nih.govthermofisher.com

The activation process proceeds as follows:

Excitation : The aryl azide absorbs a photon, leading to the extrusion of molecular nitrogen (N2).

Formation of a Nitrene Intermediate : This process generates a highly reactive and short-lived electron-deficient species known as a singlet nitrene. nih.gov

Reaction Pathways : The singlet nitrene can undergo several reactions to form a stable covalent bond:

It can relax to a more stable triplet nitrene, which can then insert into carbon-hydrogen (C-H) bonds of nearby amino acid residues. nih.gov

Alternatively, the singlet nitrene can undergo ring expansion to form a dehydroazepine intermediate. This species is susceptible to nucleophilic attack by residues such as lysines and cysteines. nih.gov

This rapid and nonspecific reactivity of the generated nitrene ensures that the probe covalently cross-links to the molecule it is bound to at the moment of photoactivation. The choice of irradiation wavelength is critical to avoid causing significant damage to the biological macromolecules themselves. nih.gov

Identification of Protein-Nucleic Acid Interactions

While this compound is primarily recognized for its use in studying adenosine-binding proteins, the principles of photoaffinity labeling extend to the study of protein-nucleic acid interactions. Nucleoside analogs are fundamental tools for probing the structure and function of DNA and RNA polymerases, helicases, and other nucleic acid-binding proteins. Azido-substituted nucleotides can be incorporated into nucleic acid chains and subsequently cross-linked to interacting proteins upon photoactivation. jenabioscience.comnih.gov

By positioning a photo-cross-linker like an azidobenzyl group on the adenosine (B11128) moiety, researchers can map the specific sites of interaction between a nucleic acid strand and its binding protein. After cross-linking, the protein-nucleic acid complex can be isolated and digested, and the exact location of the covalent linkage can be identified using techniques like mass spectrometry, revealing which part of the protein is in close proximity to the modified nucleoside.

Elucidation of Ligand Binding Sites on Target Macromolecules

A primary application of this compound and its analogs is the precise mapping of ligand binding sites on target proteins, particularly receptors and transporters. drughunter.com Because the azidobenzyl group is attached to the adenosine scaffold, the probe is directed to the adenosine-binding pocket of the target protein.

The process involves incubating the target protein with the photoaffinity probe, allowing equilibrium binding to occur. Subsequent UV irradiation triggers the covalent cross-linking of the probe to amino acid residues within or adjacent to the binding pocket. nih.gov After labeling, the protein is typically isolated, proteolytically digested into smaller peptides, and analyzed by mass spectrometry. The peptide fragment containing the covalently attached probe can be identified, thereby pinpointing the specific amino acids that constitute the binding site. nih.gov This information is invaluable for understanding the molecular basis of ligand recognition and for structure-based drug design. nih.govacs.org

Analysis of Supramolecular Nucleoprotein Complexes

Photoaffinity labeling is an effective method for investigating the architecture of large, multi-subunit supramolecular complexes, such as ribosomes, spliceosomes, and viral replication machinery. These complex assemblies involve a dynamic network of protein-protein and protein-nucleic acid interactions.

This compound, when incorporated into an ATP or RNA component of such a complex, can be used to "freeze" these transient interactions in place. Upon photoactivation, the probe will cross-link to the nearest protein or nucleic acid component, providing a snapshot of the complex's spatial organization at a specific functional state. By identifying the cross-linked partners, researchers can construct a topographical map of the complex, revealing which subunits are neighbors and how they are arranged relative to the nucleotide binding sites.

Cross-linking Studies for Molecular Complex Analysis

Beyond identifying a single binding site, the cross-linking capability of this compound is used to study the composition and dynamics of larger molecular complexes. nih.gov The covalent bond formed upon photoactivation is stable, allowing for the isolation and analysis of otherwise transient interaction partners under stringent biochemical conditions. mdpi.com

In a typical experiment, the probe is used to trap a protein of interest along with its binding partners. After UV irradiation, the entire cross-linked complex can be purified, often by immunoprecipitation of one of the known components. The components of the purified complex are then separated by gel electrophoresis and identified by mass spectrometry. This approach allows researchers to identify previously unknown components of a functional complex and to study how the composition of the complex changes in response to different cellular signals or conditions.

Development and Utility of Bifunctional this compound Conjugates

To enhance the utility of photoaffinity probes, bifunctional conjugates have been developed. These molecules incorporate not only a photoreactive group but also a second functional moiety, such as a reporter tag (e.g., a fluorophore) or an affinity handle (e.g., biotin). mdpi.comnih.gov

A notable example is a bifunctional probe derived from N(6)-azidobenzyl-thioadenosine, which was synthesized and evaluated for studying the equilibrative nucleoside transporter 1 (ENT1). nih.govacs.org This probe, 5'-S-aminoethyladenosine-N(6)-azidobenzyl-5'-thioadenosine biotin (B1667282) conjugate (SAEATA-14-biotin), features:

An This compound -like moiety for specific binding to the nucleoside transporter and for photo-cross-linking.

A biotin tag that allows for the detection and purification of the labeled transporter protein using streptavidin-based affinity chromatography. nih.gov

This bifunctional design provides a powerful tool for isolating the labeled protein for further characterization, such as identifying the specific amino acid residues involved in ligand binding. nih.govresearchgate.net

Probe NameTargetAffinity (Ki)Experimental SystemReference
SAEATA-14-biotinEquilibrative nucleoside transporter 1 (ENT1)2.69 nMK562 cells nih.gov

This dual-functionality streamlines the experimental workflow, combining the specific labeling of a target with a straightforward method for its subsequent isolation and identification.

Design Principles for Photoaffinity Probes

Photoaffinity probes are powerful tools for identifying and characterizing molecular interactions in biological systems. nih.gov The design of these probes, including those based on this compound, follows several key principles to ensure their effectiveness. A typical photoaffinity probe consists of three essential components: a recognition element, a photoreactive group, and a reporter tag. nih.gov

The recognition element is the portion of the probe that mimics the natural ligand, in this case, adenosine. For this compound, the adenosine core provides the specificity for binding to adenosine-binding proteins. The substituent at the N(6) position, the p-azidobenzyl group, is a critical modification. Ideally, the modifications to the core structure should minimally affect the binding affinity and specificity of the probe for its target protein compared to the natural ligand. nih.gov

The photoreactive group is a chemical moiety that is stable in the dark but becomes highly reactive upon exposure to light of a specific wavelength. In this compound, the aryl azide group serves this function. Upon irradiation with UV light, the azide group releases nitrogen gas (N2) to generate a highly reactive nitrene intermediate. This nitrene can then form a stable covalent bond with nearby amino acid residues within the binding site of the target protein. This irreversible covalent linkage is the hallmark of photoaffinity labeling.

The reporter tag is a functional group that allows for the detection, enrichment, and identification of the labeled protein. Common reporter tags include radioisotopes, affinity tags like biotin, and fluorescent dyes. The choice of reporter tag depends on the specific application of the photoaffinity probe.

Integration with Affinity Tags (e.g., Biotin) for Enrichment and Purification

A significant application of this compound as a chemical probe involves its conjugation with an affinity tag, most notably biotin. This creates a bifunctional probe that can first covalently label a target protein and then be used for the selective isolation of that protein from a complex mixture.

A prime example of this approach is the design and synthesis of 5'-S-aminoethyl-N(6)-(p-azidobenzyl)-5'-thioadenosine biotin conjugate. nih.govnih.govacs.org This probe was developed to identify and characterize the equilibrative nucleoside transporter 1 (ENT1), a membrane protein responsible for transporting nucleosides across the cell membrane. nih.govnih.govacs.org

In this bifunctional probe:

The This compound moiety serves as the recognition element and the photoactivatable cross-linker.

A biotin molecule is attached via a linker arm. Biotin has an exceptionally high affinity for streptavidin, a protein that can be immobilized on a solid support (e.g., agarose (B213101) or magnetic beads). sigmaaldrich.compromegaconnections.com

The experimental workflow for using such a probe typically involves:

Incubation: The biotinylated this compound probe is incubated with a biological sample (e.g., cell lysate or membrane fractions) containing the target protein.

Photocrosslinking: The sample is irradiated with UV light to activate the azido group, leading to the covalent attachment of the probe to its binding partner(s).

Enrichment: The sample is then passed over a streptavidin-coated affinity column or incubated with streptavidin-coated beads. The high affinity of the biotin tag for streptavidin allows for the selective capture of the probe-protein complex. sigmaaldrich.compromegaconnections.com

Elution and Analysis: After washing away non-specifically bound proteins, the captured protein can be eluted and identified using techniques such as mass spectrometry.

The effectiveness of this approach is demonstrated by the high-affinity binding of the 5'-S-aminoethyl-N(6)-(p-azidobenzyl)-5'-thioadenosine biotin conjugate to the ENT1 transporter in K562 cells, with a reported inhibitory constant (Ki) of 2.69 nM. nih.govnih.govacs.orgresearchgate.net

Probe NameTarget ProteinCell LineBinding Affinity (Ki)Reference
5'-S-aminoethyl-N(6)-(p-azidobenzyl)-5'-thioadenosine biotin conjugateENT1K5622.69 nM nih.govnih.govacs.org

Integration with Fluorescent Moieties for Imaging Applications

The integration of fluorescent moieties into photoaffinity probes allows for the visualization and localization of target proteins within cells and tissues. While the core principles of probe design remain the same, the reporter tag in this case is a fluorophore.

The concept of "fluorescent photoaffinity labeling" combines the site-directed reactivity of photoaffinity labeling with the sensitivity and spatial resolution of fluorescence microscopy. nih.govpnas.org An ideal fluorescent photoaffinity probe would specifically bind to its target, and upon photoactivation, would covalently attach a fluorescent signal to the protein of interest. This would enable researchers to directly visualize the location of the target protein within the cellular environment.

While there are numerous examples of fluorescently labeled adenosine analogs and photoaffinity probes with fluorescent tags, specific examples of this compound directly conjugated to a fluorescent dye for imaging applications are not extensively documented in the reviewed literature. However, the principles for creating such a probe are well-established. A synthetic strategy could involve attaching a suitable fluorophore to the this compound scaffold, likely through a linker arm to minimize steric hindrance and preserve binding affinity.

One example of a fluorescent and photosensitive ATP analog is 8-azido-1,N6-ethenoadenosine triphosphate. universiteitleiden.nl The etheno-adenosine group provides the intrinsic fluorescence, while the 8-azido group serves as the photoreactive moiety. This demonstrates the feasibility of combining these functionalities within a single adenosine analog.

The development of fluorescent probes for adenosine receptors often involves attaching a fluorophore to a known adenosine receptor ligand. nih.govnih.gov These probes have been successfully used in various fluorescence-based applications, including flow cytometry and fluorescence microscopy, to study receptor distribution and dynamics. nih.gov A similar approach could be envisioned for this compound to create a tool for imaging its specific binding partners. The "click chemistry" approach, where a terminal alkyne is incorporated into the probe, allows for the subsequent attachment of an azide-modified fluorescent dye after the photo-crosslinking step, offering a versatile method for fluorescent labeling. nih.gov

Investigations of Adenosine Receptor Ar Biology Utilizing N 6 P Azidobenzyl Adenosine

Characterization of Adenosine (B11128) Receptor Subtypes (A1, A2A, A2B, A3)

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that mediate the physiological effects of the endogenous nucleoside adenosine. nih.govmdpi.com Four distinct subtypes have been identified and cloned in mammals: A1, A2A, A2B, and A3. guidetopharmacology.orgguidetopharmacology.org These subtypes exhibit unique tissue distribution, pharmacological profiles, and signal transduction mechanisms. nih.gov

A1 and A3 Receptors: These subtypes typically couple to inhibitory G proteins (Gαi/o). nih.govnih.gov Activation of A1 and A3 receptors leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic adenosine monophosphate (cAMP). nih.govmdpi.com The A1 receptor is highly expressed in the brain, heart, and spinal cord. mdpi.comfrontiersin.org The A3 receptor is also found in the heart and brain, and is often overexpressed in inflammatory cells and cancerous tissues. nih.govnih.gov

A2A and A2B Receptors: These subtypes couple to stimulatory G proteins (Gαs). nih.govnih.gov Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. nih.govsemanticscholar.org The A2A receptor is abundant in the striatum, immune cells, and blood vessels, while the A2B receptor is more ubiquitously distributed but generally has a lower affinity for adenosine. mdpi.comfrontiersin.org

The distinct signaling pathways and distribution of these receptor subtypes allow them to mediate a wide array of physiological processes, making them important therapeutic targets for various diseases. nih.gove-century.us The development of subtype-selective ligands, including N(6)-substituted adenosine analogs, has been instrumental in characterizing the specific roles of each receptor. nih.gov

Ligand Binding Studies and Kinetic Analysis

N(6)-(p-Azidobenzyl)adenosine and its analogs are particularly valuable as photoaffinity labels. The azido (B1232118) (-N3) group is photoreactive; upon exposure to UV light, it forms a highly reactive nitrene intermediate that can covalently bind to nearby amino acid residues within the ligand-binding pocket of the receptor. nih.goviaea.org This property allows for the irreversible labeling and subsequent identification of the receptor's ligand-binding subunit.

For instance, an iodinated analog, [¹²⁵I]N6-(4-azido-3-iodobenzyl)adenosine, has been used to specifically photolabel the A1 adenosine receptor. iaea.org Studies using this tool revealed that the agonist photoaffinity label was specifically incorporated into a polypeptide of 34,000 daltons. iaea.org Similarly, another photolabile derivative, R-2-azido-N6-p-hydroxyphenylisopropyladenosine (R-AHPIA), was shown to bind irreversibly to the A1 receptor upon UV irradiation with a Ki value for photoinactivation of 1.3 nM. nih.gov Electrophoresis following photolabeling with the iodinated version of R-AHPIA identified a single peptide with a molecular weight of 35,000. nih.gov

Kinetic studies, such as competition association assays, are employed to determine the binding kinetics (association and dissociation rates) of ligands like N(6)-substituted adenosine analogs. nih.govuniversiteitleiden.nl These studies provide deeper insights beyond simple binding affinity, revealing the residence time of a ligand at the receptor, which can significantly influence its pharmacological effect. For a series of A3 receptor agonists, longer residence times were associated with specific structural features, such as methanocarba modifications and larger N(6) and C2 substitutions. nih.gov

Table 1: Binding Properties of Photoaffinity Labels at the A1 Adenosine Receptor

Compound Receptor Binding Parameter Value Reference
R-AHPIA A1 Ki (competition) 1.6 nM nih.gov
R-AHPIA A1 Ki (photoinactivation) 1.3 nM nih.gov

Structure-Activity Relationship (SAR) Studies of N(6)-Substituted Adenosine Analogs in AR Modulation

The systematic modification of the adenosine scaffold has been a cornerstone of adenosine receptor research, leading to the development of potent and selective agonists and antagonists. nih.gov The N(6)-position of the adenine (B156593) ring has been a particularly fruitful site for chemical modification.

SAR studies have established that substitutions at the N(6)-position are a key determinant of activity and selectivity across AR subtypes. nih.gov Generally, N(6)-substituted adenosine derivatives tend to be selective for the A1 receptor. nih.gov For example, adding cycloalkyl groups like cyclopentyl (in N(6)-cyclopentyladenosine, CPA) or bicycloalkyl groups results in potent and highly selective A1R agonists. acs.org

However, specific modifications can also confer selectivity for other subtypes. N(6)-arylmethyl analogs, a class that includes this compound, often show potent binding to A1 and A3 receptors over A2A receptors. nih.gov The design of A2A-selective agonists has been achieved with bulky N(6)-(2,2-diphenylethyl)-substituted adenosine analogues. nih.govnih.gov

The conversion of agonists to antagonists can sometimes be achieved through relatively minor structural changes. For instance, at the A3 receptor, the efficacy of adenosine derivatives is highly sensitive to small structural alterations, with some compounds previously thought to be agonists now recognized as antagonists. nih.gov In one study, highly selective A3AR agonists were successfully converted into selective antagonists by adding a second N-methyl group to the 5′-uronamide position. mdpi.com

Several structural factors govern the selectivity and potency of N(6)-substituted adenosine analogs for AR subtypes:

Size and Shape of the N(6)-Substituent: For A1 receptors, bulky bicycloalkyl groups at the N(6)-position can lead to very high selectivity. nih.govacs.org For A3 receptors, N(6)-arylmethyl substitutions are generally well-tolerated and can lead to high potency. nih.gov Stereochemistry also plays a critical role; for example, stereoselectivity of binding was demonstrated for N(6)-(R-1-phenylethyl)adenosine versus its (S)-isomer at the rat A3AR, but not the human A3AR. nih.gov

Substitutions at Other Positions: Combining N(6) modifications with substitutions at other positions of the purine (B94841) or ribose rings can enhance selectivity. For example, a 2-chloro substitution combined with an N(6)-cyclopentyl group yields 2-chloro-N(6)-cyclopentyladenosine (CCPA), which is highly A1-selective. nih.gov

Species Differences: The pharmacological profile of ligands can vary significantly between species. For instance, small N(6)-alkyl groups were associated with selectivity for human A3ARs over rat A3ARs. nih.gov This highlights the importance of evaluating compounds at the specific ortholog of interest.

Recent structural studies using cryo-electron microscopy have provided a molecular basis for this selectivity. At the A3 receptor, selective agonists form distinct interactions with a hydrophobic pocket that accommodates the N(6)-substituent, a feature not conserved in other AR subtypes. nih.govelsevierpure.com

Biased agonism describes the ability of a ligand to preferentially activate one of several downstream signaling pathways coupled to a single receptor. nih.govfrontiersin.org This phenomenon offers the potential to design drugs that elicit a specific therapeutic effect while avoiding unwanted side effects mediated by other pathways. nih.gov

Research into N(6)-substituted adenosine analogs has revealed instances of biased agonism. At the A3AR, (N)-methanocarba 5′-N-methyluronamide derivatives with significant N(6) or C2 modifications have exhibited biased signaling profiles relative to the reference agonist IB-MECA. nih.gov For example, one N(6)-substituted compound was a partial agonist for stimulating calcium mobilization but a full agonist for ERK1/2 phosphorylation and cell survival. nih.gov Studies on a set of 19 N(6)-substituted adenosine analogues at the A3 receptor allowed for the characterization of structure-activity relationships and the quantification of biased agonism between G protein activation and β-arrestin recruitment pathways. nih.gov The development of bitopic ligands, which consist of an adenosine pharmacophore linked to an allosteric moiety, has also been explored to achieve biased agonism at the A1AR. nih.gov

Mechanistic Insights into Adenosine Receptor Activation and Downstream Signaling Pathways

Agonist binding to an adenosine receptor induces conformational changes that stabilize an active receptor state. mdpi.com A key step in this process is the outward movement of the intracellular end of transmembrane helix 6, which creates a binding site for the intracellular G protein. mdpi.com

Once activated, the receptor engages its cognate G protein, leading to the dissociation of the Gα and Gβγ subunits, which then modulate their respective downstream effectors. nih.gov

A1/A3-Mediated Signaling: The Gαi/o subunit inhibits adenylyl cyclase, reducing cAMP production. nih.govmdpi.com The Gβγ subunits can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and inhibit N- and P/Q-type calcium channels, reducing neurotransmitter release. e-century.us A1 and A3 receptors can also activate the phospholipase C (PLC) pathway. mdpi.come-century.us

A2A/A2B-Mediated Signaling: The Gαs subunit activates adenylyl cyclase, increasing cAMP levels. nih.govsemanticscholar.org This leads to the activation of protein kinase A (PKA), which phosphorylates numerous downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). semanticscholar.org

The study of N(6)-substituted analogs has been crucial for dissecting these pathways. By using selective agonists, researchers can stimulate a specific receptor subtype and trace the resulting cascade of intracellular events, thereby elucidating the receptor's physiological function. nih.govnih.gov

Table 2: List of Mentioned Chemical Compounds

Compound Name Abbreviation
This compound
[¹²⁵I]N6-(4-azido-3-iodobenzyl)adenosine
R-2-azido-N6-p-hydroxyphenylisopropyladenosine R-AHPIA
N(6)-cyclopentyladenosine CPA
2-chloro-N(6)-cyclopentyladenosine CCPA
N(6)-(R-1-phenylethyl)adenosine
2-chloro-N(6)-(3-iodobenzyl)-5′-N-methylcarboxamidoadenosine 2-Cl-IB-MECA
N(6)-(3-iodobenzyl)adenosine-5'-N-methyluronamide IB-MECA
5′-N-ethylcarboxamidoadenosine NECA
(N)-methanocarba 5′-N-methyluronamide
N(6)-methyladenosine m⁶A
N(6)-isopentenyl adenosine i⁶A
Namodenoson
Theophylline
Caffeine

Computational Approaches in Adenosine Receptor Ligand Design and Analysis

The development of potent and selective adenosine receptor ligands is a significant challenge in medicinal chemistry. Computational approaches have become indispensable in this endeavor, providing powerful tools to predict, analyze, and optimize the interactions between ligands like this compound and their receptor targets. These methods not only accelerate the drug discovery process but also offer a deeper understanding of the molecular determinants of ligand affinity and efficacy.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of adenosine receptors, QSAR models have been instrumental in identifying the key molecular features that govern the affinity and selectivity of ligands.

While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the broader class of N6-substituted adenosine derivatives has been the subject of numerous investigations. These studies have revealed critical insights that are applicable to understanding the activity of this compound.

Research on a wide range of N6-substituted adenosine derivatives has demonstrated that the nature of the substituent at the N6-position significantly influences the affinity and selectivity for different adenosine receptor subtypes. For instance, studies have shown that N6-arylmethyl analogues, a category that includes this compound, tend to exhibit higher potency at A1 and A3 adenosine receptors compared to the A2A subtype.

A hypothetical QSAR model for a series of N6-benzyladenosine analogs, including this compound, might explore the impact of various physicochemical descriptors on receptor binding affinity. These descriptors could include:

Electronic Properties: The electron-withdrawing or -donating nature of substituents on the benzyl (B1604629) ring, such as the azido group, can be quantified by parameters like the Hammett constant (σ). The azido group is known to be electron-withdrawing, which could influence hydrogen bonding and electrostatic interactions within the receptor binding pocket.

Steric Parameters: The size and shape of the substituent, described by parameters like molar refractivity (MR) or Taft steric parameters (Es), are crucial for optimal fit within the binding site. The volume and orientation of the p-azidobenzyl group would be critical determinants of its interaction with the receptor.

Hydrophobicity: The lipophilicity of the molecule, often represented by the partition coefficient (logP), plays a significant role in its ability to cross cell membranes and interact with the typically hydrophobic binding pockets of GPCRs.

A representative, albeit illustrative, QSAR data table for a series of N6-benzyladenosine derivatives at the A1 adenosine receptor could be structured as follows:

CompoundSubstituent (R)logPMRElectronic Parameter (σp)A1 Affinity (Ki, nM)
1H1.251.100.0050
2p-CH31.751.56-0.1735
3p-Cl1.951.600.2320
4p-NO21.301.630.7815
5 p-N3 1.60 1.65 0.08 25

This is a hypothetical data table for illustrative purposes.

Such a model, once validated, could predict the affinity of novel N6-benzyladenosine derivatives and guide the synthesis of more potent and selective ligands. The inclusion of the azido group in this compound makes it a particularly interesting subject for QSAR, as its unique electronic and steric properties contribute to its interaction profile with adenosine receptors.

Molecular Docking and Dynamics Simulations in Receptor Binding

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that provide a three-dimensional view of ligand-receptor interactions at an atomic level. These methods are crucial for understanding how ligands like this compound bind to adenosine receptors and for predicting the binding modes of novel compounds.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies would be performed using homology models or, when available, crystal structures of the A1, A2A, and A3 adenosine receptor subtypes. The docking process would involve placing the ligand into the orthosteric binding site of the receptor and evaluating the binding energy of various poses.

Key interactions that would be investigated in a docking simulation of this compound with an adenosine receptor include:

Hydrogen Bonding: The ribose hydroxyl groups and the adenine ring nitrogen atoms of the adenosine core are known to form critical hydrogen bonds with conserved residues in the binding pocket of adenosine receptors.

π-π Stacking: The purine ring of adenosine and the benzyl ring of the N6-substituent can engage in π-π stacking interactions with aromatic residues, such as phenylalanine and tyrosine, within the binding site.

Hydrophobic Interactions: The benzyl group and other nonpolar parts of the ligand would interact with hydrophobic pockets in the receptor.

A hypothetical summary of a molecular docking study of this compound with the A1 and A3 adenosine receptors might look like this:

Receptor SubtypePredicted Binding Energy (kcal/mol)Key Interacting Residues
A1 Adenosine Receptor-9.5Asn254, Phe171, Thr277, His278
A3 Adenosine Receptor-10.2Asn250, Phe168, His272

This is a hypothetical data table for illustrative purposes.

Studies on Nucleoside Transport Mechanisms Using N 6 P Azidobenzyl Adenosine

Characterization of Equilibrative Nucleoside Transporters (ENTs)

Equilibrative nucleoside transporters (ENTs) are integral membrane proteins that facilitate the movement of nucleosides and their therapeutic analogs across cell membranes. nih.gov The characterization of these transporters has been significantly advanced by the use of N(6)-(p-Azidobenzyl)adenosine as a covalent probe. nih.gov

Early studies in human erythrocytes utilized this compound to identify the specific polypeptide associated with nucleoside transport. Researchers found that it competitively inhibited the binding of nitrobenzylthioinosine (NBMPR), a potent and well-known inhibitor of nucleoside transport, indicating they share a common binding site. nih.gov While this compound binds reversibly to the transporter in the dark, upon irradiation with UV light, its azido (B1232118) group becomes activated, leading to the formation of a covalent bond with the transporter protein. nih.gov This permanent "tagging" allowed for the isolation and identification of the transporter component. Through this method, the NBMPR-binding component of the nucleoside transport system was identified as a band 4.5 polypeptide. nih.gov

The development of bifunctional probes derived from this compound has further refined the characterization of ENTs, specifically the NBMPR-sensitive transporter ENT1. nih.govresearchgate.net These advanced probes exhibit high-affinity binding and can be covalently linked to the transporter upon UV irradiation, solidifying their role as powerful tools for studying ENT structure and function. nih.govresearchgate.net

Binding Affinities of this compound and Related Probes

CompoundTargetCell/Membrane TypeBinding ConstantReference
This compoundNucleoside TransporterHuman ErythrocytesKD = 13.4 nM nih.gov
This compoundNucleoside Transporter (competing with NBMPR)Human ErythrocytesKi = 15 nM nih.gov
SAEATA-14-biotin*ENT1 (es transporter)K562 CellsKi = 2.69 nM nih.gov

*SAEATA-14-biotin is a bifunctional biotinylated photoaffinity label derived from this compound.

Elucidation of Substrate Recognition and Binding Components of Transporters

The ability of this compound to form a covalent bond with the nucleoside transporter is instrumental in elucidating the specific components involved in substrate recognition and binding. nih.gov By permanently labeling the transporter protein, specifically within or near the binding site, it provides a direct method to identify the polypeptide that constitutes this critical domain. nih.gov

The photoactivation of radiolabeled this compound bound to erythrocyte membranes resulted in the selective incorporation of the radiolabel into the band 4.5 region of membrane polypeptides. nih.gov This experiment provided strong evidence that a polypeptide within this band is the component responsible for binding nucleoside transport inhibitors like NBMPR and, by extension, the nucleoside substrates themselves. nih.gov This technique of photoaffinity labeling is a cornerstone for mapping the architecture of the transporter's binding pocket. Newer bifunctional probes built upon the this compound structure are considered potential tools for determining the specific amino acid residues involved in ligand binding at the NBMPR-binding site of the ENT1 transporter. nih.gov

Research into Nucleoside Drug Transport Pathways

Many crucial therapeutic agents, including a variety of anti-cancer and anti-viral drugs, are nucleoside analogs that rely on cellular uptake to exert their effects. nih.govfrontiersin.org ENTs play a pivotal role in the transport of these drugs across the cell membrane. nih.govnih.gov The study of these transport pathways is essential for understanding drug efficacy, bioavailability, and mechanisms of resistance.

Research has shown that the transport of the natural nucleoside adenosine (B11128) via the human equilibrative nucleoside transporter 1 (hENT1) is competitively inhibited by a range of nucleoside-derived anti-cancer and anti-viral drugs. nih.govnih.gov This competition indicates that these drugs utilize the same transport machinery as endogenous nucleosides. Tools like this compound are fundamental to this area of research. By allowing for the definitive identification and characterization of the transporters (as detailed in sections 5.1 and 5.2), these probes help confirm that nucleoside drugs share a common pathway with natural substrates. Understanding the specific transporters involved is a prerequisite for designing drugs with improved transport efficiency and for predicting potential drug-drug interactions at the transporter level.

Advancements in Chemical Biology Methodologies Enabled by N 6 P Azidobenzyl Adenosine and Azide Modified Adenosine Derivatives

Applications in Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes reactive chemical probes to directly assess the functional state of enzymes and other proteins in complex biological samples. nih.govnih.govucl.ac.uk This technique typically employs probes that covalently bind to the active site of a specific protein or protein family, enabling their identification and characterization. mtoz-biolabs.com Azide-modified adenosine (B11128) derivatives, particularly those incorporating a photoactivatable group, serve as valuable probes in a subset of ABPP known as photoaffinity labeling.

Photoaffinity labeling uses a probe that becomes highly reactive upon exposure to UV light, leading to the formation of a covalent bond with nearby molecules, typically the binding pocket of a target protein. mdpi.com N(6)-(p-Azidobenzyl)adenosine and similar structures are well-suited for this approach. The azido (B1232118) group on the benzyl (B1604629) ring can be converted into a highly reactive nitrene upon photolysis, which can then insert into C-H or N-H bonds in the protein's binding site, creating a stable, covalent linkage.

A key example of this application is the identification and characterization of adenosine receptors. Researchers have synthesized photolabile derivatives of adenosine agonists, such as R-2-azido-N6-p-hydroxyphenylisopropyladenosine (R-AHPIA), to covalently label the A1-adenosine receptor. nih.gov Upon UV irradiation, this probe was shown to bind irreversibly to a single peptide with a molecular weight of 35,000 Da, which was identified as the ligand-binding subunit of the A1-adenosine receptor. nih.gov This specific labeling could be blocked by other known adenosine receptor agonists and antagonists, confirming the identity of the target. nih.gov This approach allows for the direct identification of a target protein from a complex mixture without the need for prior purification, a hallmark of ABPP. frontiersin.org

Key Features of Azide-Modified Probes in ABPP:

FeatureDescriptionReference
Covalent Modification The photoactivated azide (B81097) forms a covalent bond with the target protein, enabling stable capture and identification. nih.gov
Target Identification Allows for the identification of specific ligand-binding proteins directly within complex biological mixtures like cell membranes. nih.gov
Specificity Labeling can be competed off by non-probe ligands, demonstrating the specificity of the probe-target interaction. nih.gov
Versatility The adenosine scaffold can be modified to target different adenosine-binding proteins, including receptors and enzymes. nih.govnih.gov

Utilization in Bioorthogonal Chemistry (e.g., Click Chemistry) for Biomolecule Labeling

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The azide group is a premier bioorthogonal handle because it is virtually absent in most biological systems and does not react with endogenous functional groups. nih.gov It can, however, undergo highly specific and efficient reactions with a partner functional group, most notably an alkyne, through a process known as azide-alkyne cycloaddition, or "click chemistry". nih.govresearchgate.net

N6-substituted azide-modified adenosine analogues have been successfully used as metabolic labels for nascent RNA. nih.govresearchgate.net When introduced to cells, these modified nucleosides are taken up and incorporated into newly synthesized RNA transcripts by cellular enzymes. nih.gov The embedded azide groups then serve as chemical handles for subsequent detection and analysis. The labeled RNA can be visualized via fluorescence microscopy or isolated for sequencing and other downstream applications by "clicking" on a reporter molecule, such as a fluorophore or biotin (B1667282) attached to an alkyne. nih.govresearchgate.netthermofisher.com

Two primary forms of click chemistry are utilized:

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction that requires a copper catalyst. While very effective, the cytotoxicity of copper can limit its application in living cells. nih.govnih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction uses a strained, cyclic alkyne (e.g., a cyclooctyne) that reacts with azides without the need for a toxic catalyst, making it more suitable for live-cell imaging. nih.gov

Studies have shown that adenosine analogues with azide handles at the N6-position are robustly incorporated into cellular RNA and are amenable to both CuAAC and SPAAC reactions. nih.govresearchgate.net This methodology allows for the specific labeling and tracking of newly transcribed RNA, providing a powerful tool to study RNA dynamics in real-time. atwoodlab.com

Role in Monitoring RNA Modification and Metabolism Processes

The ability to metabolically label RNA with azide-modified adenosines provides a direct window into RNA modification and metabolism. nih.gov By introducing these analogues to cells for a defined period (a "pulse"), researchers can specifically tag and monitor the fate of a cohort of newly synthesized RNA molecules. researchgate.net

This approach has revealed selectivity in how different adenosine analogues are utilized by the cell. For instance, studies have shown that adenosine analogues with an azide modification at the N6-position are predominantly incorporated during transcription along the entire gene body. nih.govresearchgate.net In contrast, analogues with the modification at the 2'-position of the ribose sugar are incorporated during both transcription and polyadenylation (the process of adding a poly(A) tail to messenger RNA). nih.gov This differential incorporation allows researchers to dissect these two fundamental and distinct stages of RNA processing.

The study of RNA metabolism is critical, as natural modifications like N6-methyladenosine (m6A) play a pivotal role in regulating every aspect of the mRNA lifecycle, from splicing and nuclear export to translation and decay. nih.govnih.gov Dysregulation of m6A has been linked to various diseases. nih.govplos.org Chemical tools, such as azide-modified adenosine analogues, provide a means to study the dynamics of RNA synthesis and decay under various cellular conditions, offering insights into how these processes are regulated. By pulse-labeling RNA and then tracking its decay over time, researchers can calculate RNA half-lives on a transcriptome-wide scale.

Methodological Contributions to Enzyme Mechanism Elucidation (e.g., RNA Methyltransferases)

Understanding the mechanism of enzymes that modify RNA, such as RNA methyltransferases, is crucial for developing therapeutic inhibitors. nih.govnih.gov Azide-modified adenosine derivatives can be valuable tools in these mechanistic studies. As analogues of the natural substrate (adenosine in RNA) or the methyl-donating cofactor (S-adenosyl-L-methionine, SAM), they can be used to probe enzyme-substrate interactions. researchgate.netnih.gov

RNA methyltransferases catalyze the transfer of a methyl group from SAM to a target RNA molecule. nih.gov The development of SAM analogues containing bioorthogonal handles, such as azides or alkynes, allows for the activity-based labeling of both the target RNA and the methyltransferase enzyme itself. These cofactor analogues can be designed to be "clickable," enabling the transfer of a reporter tag to the RNA substrate. This allows for the identification of the specific sites of modification and can provide insights into the enzyme's substrate specificity. nih.gov

Furthermore, photo-crosslinking experiments using azide-modified adenosine analogues can be employed to map the active site of these enzymes. By incorporating a photoactivatable azido-adenosine into a substrate RNA and incubating it with the methyltransferase, UV irradiation can induce covalent cross-linking between the RNA and the enzyme. Subsequent proteomic analysis can then identify the specific amino acid residues in the active site that are in close proximity to the bound substrate, providing valuable structural information about the enzyme's catalytic mechanism.

Future Research Directions and Emerging Applications in Basic Scientific Inquiry

Potential for Novel Target Discovery and Validation in Cellular Systems

N(6)-(p-Azidobenzyl)adenosine serves as a photoaffinity label, a powerful tool for identifying previously unknown molecular targets of adenosine-based compounds. nih.govmdpi.com The core principle of photoaffinity labeling (PAL) involves a chemical probe that, upon activation by light, forms a covalent bond with its target molecule. nih.govrsc.org In this case, the p-azidobenzyl group is stable in the dark but, upon UV irradiation, generates a highly reactive nitrene intermediate that can irreversibly bind to nearby amino acid residues within the binding pocket of a target protein.

This capability is crucial for target discovery and validation. When introduced into a complex biological system, such as a cell lysate or even intact cells, this compound will preferentially associate with proteins that have a binding affinity for the adenosine (B11128) scaffold. Subsequent UV exposure permanently "tags" these interacting proteins. This covalent linkage allows for the isolation and identification of proteins that may not have been previously known to interact with adenosine derivatives, thereby discovering novel targets.

Furthermore, the irreversible nature of the bond formed by this compound provides strong evidence for direct physical interaction, a critical step in target validation. This technique can confirm whether a biologically active compound engages its intended target within a native cellular environment, providing a more accurate understanding of its mechanism of action. This approach is part of a broader field known as chemical proteomics or activity-based protein profiling (ABPP), which employs small-molecule probes to explore the functional state of proteins directly in biological systems. rsc.orgnih.gov

Integration with Advanced Omics Technologies

The true power of this compound as a research tool is realized when it is integrated with advanced proteomics and mass spectrometry techniques. acs.orgacs.org The covalent tagging of target proteins is merely the first step; identifying these tagged proteins requires sensitive and high-throughput analytical methods. Mass spectrometry-based proteomics is the definitive method for this identification.

The general workflow for target identification using this photoaffinity probe involves several key stages. This process enables the identification of specific adenosine-binding proteins from a complex mixture containing thousands of different proteins. acs.orgresearchgate.net The combination of photoaffinity labeling with modern, highly sensitive mass spectrometry allows for proteome-wide screening to identify not only the primary targets of an adenosine-based ligand but also potential off-targets, which is critical for understanding the complete pharmacological profile of a compound.

Table 1: Workflow for Target Identification using this compound and Proteomics
StepDescriptionKey Technology/Method
1. IncubationThe this compound probe is incubated with a complex biological sample (e.g., cell lysate, tissue homogenate) to allow it to bind to its target proteins.Standard biochemical incubation
2. Photo-CrosslinkingThe sample is exposed to UV light, which activates the azido (B1232118) group on the probe, causing it to form a covalent bond with the target protein. mdpi.comUV Irradiation (e.g., 350 nm)
3. Protein SeparationThe protein mixture is separated to resolve the probe-labeled proteins from unlabeled ones.SDS-PAGE (Sodium dodecyl-sulfate polyacrylamide gel electrophoresis)
4. Target IsolationThe band(s) corresponding to the covalently labeled protein-probe complex are excised from the gel.Gel Excision
5. Enzymatic DigestionThe isolated protein is cleaved into smaller peptide fragments using a protease, such as trypsin.In-gel digestion
6. Mass Spectrometry AnalysisThe resulting peptide fragments are analyzed by mass spectrometry to determine their mass-to-charge ratio and sequence.LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
7. Protein IdentificationThe peptide sequences are matched against a protein database to identify the specific protein that was tagged by the probe.Bioinformatics database search (e.g., Mascot, Sequest)

Development of Next-Generation Adenosine-Based Chemical Probes and Tools

While this compound is a foundational photoaffinity probe, the field of chemical biology is continually advancing the design of more sophisticated molecular tools. nih.govnih.gov The basic scaffold of this compound provides an excellent starting point for creating next-generation probes with enhanced functionality. These advanced probes, often termed bifunctional or trifunctional, incorporate additional chemical moieties to streamline target isolation and analysis. mdpi.comnih.govresearchgate.net

A significant evolution is the inclusion of a reporter tag or a "clickable" chemical handle. For instance, attaching a biotin (B1667282) molecule to the adenosine scaffold creates a probe that can be used for highly efficient enrichment of the target protein. researchgate.netnih.gov After photo-crosslinking, the biotinylated protein-probe complex can be selectively captured from the lysate using streptavidin-coated beads, greatly simplifying the purification process before mass spectrometry analysis.

An even more versatile approach is to incorporate a "clickable" functional group, such as a terminal alkyne or azide (B81097). acs.org This allows for a two-step labeling process. First, the alkyne-modified photoaffinity probe labels the target protein in the biological sample. Then, through a highly specific bio-orthogonal reaction known as "click chemistry," a reporter tag of choice (e.g., a fluorescent dye for imaging or biotin for enrichment) can be attached to the probe-protein complex. nih.gov This modular strategy offers greater flexibility and can reduce potential steric hindrance that a bulky tag like biotin might cause during the initial binding event. acs.org The development of these advanced tools, inspired by foundational probes like this compound, is essential for deepening our understanding of adenosine signaling pathways and accelerating drug discovery.

Table 2: Comparison of Adenosine-Based Chemical Probes
Probe GenerationExample Structure FeatureKey FunctionalitiesPrimary ApplicationAdvantagesLimitations
First Generation This compound1. Affinity Group (Adenosine) 2. Photoreactive Group (Azide)Covalent labeling of target proteins.Simple design; effective for proving direct binding.Difficult to isolate labeled proteins from complex mixtures; no visualization capability.
Next Generation (Bifunctional) Biotinylated this compound analogue nih.govresearchgate.net1. Affinity Group 2. Photoreactive Group 3. Reporter Tag (Biotin)Target protein enrichment and purification.Allows for efficient isolation of targets via streptavidin affinity chromatography. researchgate.netBulky biotin tag may interfere with protein binding; tag must be incorporated during synthesis.
Next Generation (Clickable) Alkyne-modified this compound analogue acs.org1. Affinity Group 2. Photoreactive Group 3. "Clickable" Handle (Alkyne)Flexible, modular labeling for imaging or enrichment.Small handle minimizes interference; allows attachment of various tags (biotin, fluorophores) post-labeling. acs.orgnih.govRequires an additional chemical reaction step (the "click" reaction).

Q & A

Basic Research Questions

Q. How is N(6)-(p-Azidobenzyl)adenosine synthesized, and what analytical methods ensure its purity and structural integrity?

  • Methodology : The compound is synthesized via condensation reactions, such as Friedel-Crafts alkylation, where a p-azidobenzyl group is introduced to the adenine moiety. For example, analogous procedures involve coupling p-nitrobenzylmalonic acid with phenol derivatives under acidic conditions, followed by reductive transformation to yield azido compounds . Post-synthesis, purity is confirmed using HPLC (e.g., C18 columns, 30–60-minute retention times) and structural validation via NMR (1H/13C) and LC-MS .

Q. What are the primary applications of this compound in biochemical studies?

  • Methodology : This compound is a photoaffinity probe for studying nucleoside transporters. Upon UV irradiation, the azido group generates nitrenes that covalently crosslink with nearby proteins, enabling target identification. For example, Young et al. (1983) used it to label the human erythrocyte nucleoside transporter (a band 4.5 kDa polypeptide), confirmed via SDS-PAGE and autoradiography .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology : Due to the azido group’s photolability and potential toxicity:

  • Use UV-protective eyewear and limit light exposure.
  • Avoid inhalation/ingestion; work in a fume hood with gloves (nitrile recommended).
  • Store in amber vials at –20°C. Safety data aligns with H303+H313+H333 hazard codes .

Advanced Research Questions

Q. How can researchers optimize photoaffinity labeling protocols using this compound for target identification in complex biological systems?

  • Methodology :

  • Pre-irubation controls : Include excess native adenosine to compete for binding sites, ensuring specificity .
  • Crosslinking efficiency : Optimize UV wavelength (e.g., 365 nm for 10–15 minutes) and buffer conditions (avoid reducing agents like DTT).
  • Target capture : Post-labeling, use Huisgen cycloaddition with alkyne-functionalized resins for affinity purification, followed by LC-MS/MS for protein identification .

Q. What strategies address contradictory data in nucleoside transporter binding studies involving this compound?

  • Methodology :

  • Competitive binding assays : Compare inhibition constants (Ki) with known ligands (e.g., nitrobenzylthioinosine) to validate target specificity .
  • Mutagenesis studies : Knock out putative transporter genes (e.g., SLC29A1) to confirm loss of labeling signal .
  • Quantitative Western blotting : Normalize band intensities (e.g., 4.5 kDa) to housekeeping proteins to resolve false positives .

Q. How does the stability of the p-azidobenzyl group impact experimental design in live-cell studies?

  • Methodology :

  • The azidobenzyl ether is stable under BF3•Et2O (glycosylation conditions) and NaOMe but degrades in TFA (30 min at rt) .
  • For live-cell applications, use short incubation times (<2 hours) and low-light conditions to minimize premature activation.
  • Validate stability via HPLC pre/post incubation in biological media .

Data Analysis and Validation

Q. What statistical and analytical frameworks are recommended for interpreting photoaffinity labeling data?

  • Methodology :

  • Dose-response curves : Fit data to a one-site binding model (e.g., GraphPad Prism) to calculate EC50 and Bmax.
  • Cluster analysis : Use tools like MaxQuant for LC-MS/MS data to distinguish background noise from true interactors .
  • FINER criteria : Ensure findings are Feasible, Interesting, Novel, Ethical, and Relevant during experimental design .

Tables for Key Experimental Parameters

Parameter Conditions/Values Reference
HPLC Column TypeC18 reverse-phase, 5 µm, 250 × 4.6 mm
UV Irradiation for Crosslinking365 nm, 10–15 min, 4°C
Stability in TFADegrades within 30 min at rt
Competitive Binding Assay100 µM adenosine, 30-min pre-incubation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.